1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone
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Overview
Description
1-{®-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone is a complex organic compound with a unique structure that includes a pyrrolidine ring and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{®-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 2-aminoethylamine with an appropriate ketone under controlled conditions to form the desired pyrrolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{®-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{®-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-{®-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl group: Shares the aminoethyl functional group, which is common in many biologically active compounds.
Formoterol related compounds: Structurally similar in having amino and hydroxyl groups, used in different therapeutic applications.
Uniqueness
1-{®-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone is unique due to its specific combination of functional groups and the pyrrolidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
1-{(R)-3-[(2-Amino-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone is a chemical compound with the molecular formula C10H21N3O. It exhibits a pyrrolidine ring structure, which is significant in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrrolidine ring with an attached 2-aminoethyl group and an ethylamino substituent. This unique combination of functional groups contributes to its biological interactions.
Pharmacological Properties
This compound has shown promise in various pharmacological studies. Key areas of research include:
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, derivatives of similar pyrrolidine structures have demonstrated antiproliferative effects against human leukemia and cervical carcinoma cells .
- Mechanism of Action : The compound's mechanism may involve the inhibition of tubulin polymerization, a common target for anticancer drugs. Studies indicate that compounds with similar structures induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Binding Affinity Studies
Research has focused on the binding affinity of this compound to specific receptors and enzymes. Interaction studies reveal potential activity against G protein-coupled receptors (GPCRs), which are critical in mediating various cellular responses .
Antiproliferative Effects
A study investigating the antiproliferative effects of related pyrrolidine derivatives found that specific substitutions significantly influenced biological activity. For example, a derivative with a similar structure showed sub-micromolar activity against multiple cancer cell lines, indicating that modifications to the pyrrolidine ring can enhance or diminish efficacy .
In Vivo Studies
In vivo experiments demonstrated that compounds with similar mechanisms reduced tumor growth significantly compared to control groups. One study reported a 58% reduction in tumor volume with minimal toxicity, suggesting that this compound could be a viable candidate for further development as an anticancer agent .
Comparative Analysis
To contextualize the biological activity of this compound, a comparative analysis with structurally related compounds is presented below:
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
1-(3-Amino-pyrrolidin-1-yl)-ethanone | C6H12N2O | Simpler structure | Limited antiproliferative activity |
N-Methyl-pyrrolidine | C5H11N | Basic amine | No significant biological activity |
2-(Aminoethyl)pyridine | C8H10N2 | Pyridine ring | Moderate receptor interaction |
The unique combination of functional groups in this compound enhances its potential for diverse biological interactions, making it a promising candidate for drug development.
Properties
IUPAC Name |
1-[(3R)-3-[2-aminoethyl(ethyl)amino]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-12(7-5-11)10-4-6-13(8-10)9(2)14/h10H,3-8,11H2,1-2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMFQCPKTDLYLR-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C1CCN(C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCN)[C@@H]1CCN(C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.